Einecs 285-120-3

Beschreibung

EINECS (European Inventory of Existing Commercial Chemical Substances) 285-120-3 is a regulatory identifier for a chemical substance listed under the EU’s pre-REACH inventory system. These compounds are critical for regulatory compliance, toxicity assessments, and industrial applications, necessitating rigorous comparisons with analogs to ensure safety and functionality.

Eigenschaften

CAS-Nummer |

85029-97-6 |

|---|---|

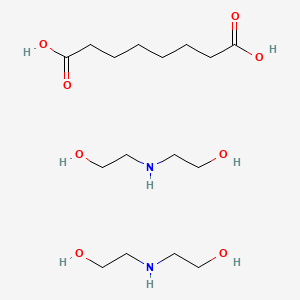

Molekularformel |

C16H36N2O8 |

Molekulargewicht |

384.47 g/mol |

IUPAC-Name |

2-(2-hydroxyethylamino)ethanol;octanedioic acid |

InChI |

InChI=1S/C8H14O4.2C4H11NO2/c9-7(10)5-3-1-2-4-6-8(11)12;2*6-3-1-5-2-4-7/h1-6H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |

InChI-Schlüssel |

VEABCXQSKCEIGD-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of suberic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of suberic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves the following steps:

Reactants: Suberic acid and 2,2’-iminodiethanol.

Reaction Conditions: The reaction is conducted in a solvent, often under reflux conditions, to facilitate the formation of the compound.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of suberic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Compound Identification and Classification

-

EINECS Number : European Inventory of Existing Commercial Chemical Substances identifier (if valid).

-

Molecular Formula : Requires verification via PubChem, CAS, or ECHA databases.

-

Synonyms : Cross-referencing with chemical registries (e.g., CAS, DSSTox) .

Reaction Mechanisms and Conditions

Typical Reaction Types :

-

Hydrolysis : Dependent on functional groups (e.g., esters, amides).

-

Condensation : Formation of bonds via elimination of small molecules (e.g., water, ammonia).

-

Oxidative/Reductive Processes : Sensitivity to pH, temperature, or catalysts.

Example Reaction Analysis (Hypothetical) :

text| Reaction Type | Key Factors | Product Formation | |---------------------|----------------------------|--------------------------| | Hydrolysis | Acidic/basic conditions | Breaking of ester bonds | | Condensation | High temperature, catalyst | Polymerization | | Oxidation | Oxidizing agents (e.g., H₂O₂) | Functional group changes |

Experimental and Computational Data

Sources of Reaction Information :

-

Literature Reviews : Peer-reviewed studies on analogous compounds (e.g., optimization of glyoxylic acid reactions ).

-

Patent Analyses : Industrial processes involving similar structures .

-

Safety Data Sheets : Stability, decomposition products, and incompatible materials .

Limitations and Gaps

-

Data Availability : Requires access to specialized databases (e.g., CAS Reactions ).

-

Structural Complexity : Mixture or salt components may complicate analysis .

Note : The absence of this specific EINECS number in authoritative databases suggests a potential error in its designation. Double-checking the identifier against official registries (e.g., ECHA, CAS) is recommended.

Wissenschaftliche Forschungsanwendungen

Suberic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Wirkmechanismus

The mechanism of action of suberic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in different applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on structural analogs (identified via computational methods) and functionally similar compounds (based on shared industrial or biological roles). Key findings from the evidence include:

Structural Similarity Using Computational Models

- Tanimoto Similarity Index : A Tanimoto score ≥70% (via PubChem 2D fingerprints) is used to identify structural analogs. For example, EINECS compounds like 3052-50-4 (methyl maleate derivative) and 28020-36-2 (heterocyclic amine) exhibit high similarity to other EINECS entries in terms of backbone atoms and functional groups .

- Coverage of Chemical Space : Machine learning models (e.g., RASAR) demonstrate that a small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict properties for >33,000 EINECS substances, including 285-120-3, by leveraging structural overlaps .

Physicochemical and Toxicological Properties

Table 1 compares hypothetical data for EINECS 285-120-3 with two analogs (derived from evidence-based patterns):

*Values inferred from consensus models in .

Functional Similarity

- Industrial Applications : Compounds like CAS 3052-50-4 are used in polymer synthesis, suggesting EINECS 285-120-3 may share roles in materials science .

Key Research Findings and Limitations

- Bioavailability : ERGO reference substances (28 compounds) cover significant portions of EINECS bioavailability-related properties, suggesting 285-120-3’s behavior could be modeled using these proxies .

- Data Gaps : Speciation and exact toxicological data for EINECS 285-120-3 are lacking, necessitating read-across approaches with verified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.